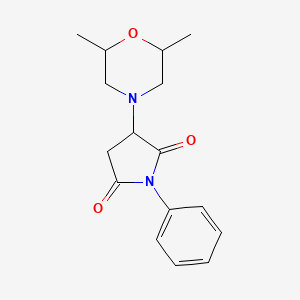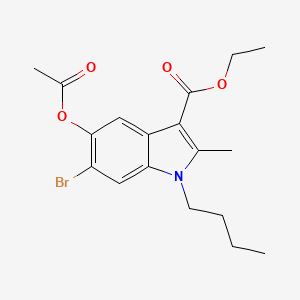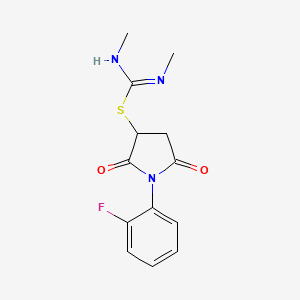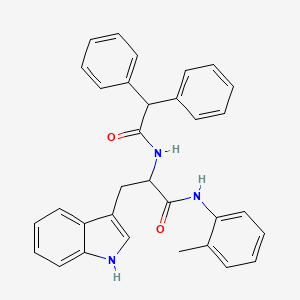![molecular formula C35H27N5O2S B15010984 4-(2,5-dimethylphenyl)-3'-(4-nitrophenyl)-2,5'-diphenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]](/img/structure/B15010984.png)
4-(2,5-dimethylphenyl)-3'-(4-nitrophenyl)-2,5'-diphenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,5-dimethylphenyl)-3’-(4-nitrophenyl)-2,5’-diphenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole] is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a combination of phthalazine and thiadiazole rings, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-(2,5-dimethylphenyl)-3’-(4-nitrophenyl)-2,5’-diphenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole] involves multiple steps, starting with the preparation of the phthalazine and thiadiazole precursors. The reaction typically involves the use of 2-chloro-4-nitroaniline as a starting material, which undergoes a series of reactions including nitration, reduction, and cyclization to form the desired spiro compound . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced.
Cyclization: The formation of the spiro linkage involves cyclization reactions, which are facilitated by specific reagents and conditions.
Common reagents used in these reactions include hydrogen gas, halogens, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2,5-dimethylphenyl)-3’-(4-nitrophenyl)-2,5’-diphenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole] has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro linkage and the presence of multiple aromatic rings allow it to fit into binding sites on proteins, inhibiting their activity or altering their function. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signaling pathways .
Comparison with Similar Compounds
Similar compounds include other spiro compounds with phthalazine and thiadiazole rings. These compounds share structural similarities but may differ in their substituents, leading to variations in their chemical and biological properties. For example:
4-(2,5-diethoxy-4-nitrophenyl)-morpholine: Similar in structure but with different substituents, leading to different solubility and reactivity properties.
2-(2,4-dimethoxyphenyl)-1-(4-methylphenyl)-4,5-diphenyl-1H-imidazole: Another spiro compound with different ring systems, used in different applications.
These comparisons highlight the uniqueness of 4-(2,5-dimethylphenyl)-3’-(4-nitrophenyl)-2,5’-diphenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole] in terms of its specific structure and resulting properties.
Properties
Molecular Formula |
C35H27N5O2S |
|---|---|
Molecular Weight |
581.7 g/mol |
IUPAC Name |
4'-(2,5-dimethylphenyl)-3-(4-nitrophenyl)-2',5-diphenylspiro[1,3,4-thiadiazole-2,1'-phthalazine] |
InChI |
InChI=1S/C35H27N5O2S/c1-24-17-18-25(2)31(23-24)33-30-15-9-10-16-32(30)35(38(36-33)27-13-7-4-8-14-27)39(28-19-21-29(22-20-28)40(41)42)37-34(43-35)26-11-5-3-6-12-26/h3-23H,1-2H3 |
InChI Key |
XYVIVOCDTMZBEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN(C3(C4=CC=CC=C42)N(N=C(S3)C5=CC=CC=C5)C6=CC=C(C=C6)[N+](=O)[O-])C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-bromo-4-ethoxy-N-{2-[3-(trifluoromethyl)phenyl]-2H-benzotriazol-5-yl}benzamide](/img/structure/B15010906.png)

![1,1'-{2-(4-Chlorophenyl)-6-hydroxy-4-[(4-methoxyphenyl)amino]-6-methylcyclohex-3-ene-1,3-diyl}diethanone](/img/structure/B15010919.png)
![1,3-Dimethyl-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B15010926.png)

![3-(2,2-dichloroethenyl)-N'-[(E)-(3-methoxyphenyl)methylidene]-2,2-dimethylcyclopropanecarbohydrazide](/img/structure/B15010939.png)
![2-benzamido-N-[5-(diethylamino)pentan-2-yl]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B15010945.png)

![7-[(2E)-but-2-en-1-yl]-8-(dodecylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15010965.png)
![N-[(2Z)-4-(3,4-dimethylphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B15010972.png)
![4-methoxy-N-[(1Z)-3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]benzamide](/img/structure/B15010978.png)

![1-[4-tert-butyl-1-(2,6-dimethylmorpholin-4-yl)cyclohexyl]-1H-benzotriazole](/img/structure/B15010996.png)
![3-chloro-5-(4-methylphenyl)-N-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15011000.png)
